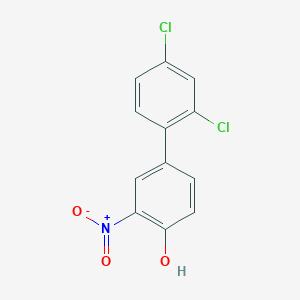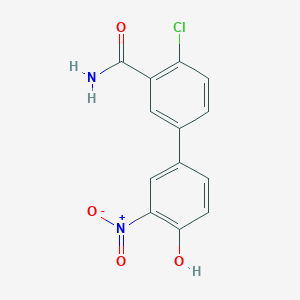
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% (4-CEPN) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. 4-CEPN has a wide range of applications in the scientific research field due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is used as a catalyst in the synthesis of various organic compounds. It is also used in the separation and purification of proteins, peptides, and other biomolecules.
Mecanismo De Acción
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a nucleophile, which means it reacts with electron-rich molecules to form new compounds. It also acts as a Lewis acid, which means it can act as an electron acceptor in a reaction.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that can interact with other molecules in the body. It has been shown to interact with proteins, peptides, and other biomolecules. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has been shown to interact with enzymes, hormones, and other molecules that are involved in various biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% research. One potential direction is to investigate the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on different biological systems. For example, researchers could study the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on protein and peptide synthesis, enzyme activity, and other biochemical and physiological processes. Additionally, researchers could investigate the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% in the production of pharmaceuticals, cosmetics, and other products. Finally, researchers could investigate the potential toxicity of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% and develop methods to reduce its toxicity.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with nitric acid to form 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The second step involves the purification of the product by recrystallization, distillation, or chromatography. The product can then be further purified by recrystallization or distillation.
Propiedades
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-10-4-5-11(12(15)8-10)9-3-6-14(17)13(7-9)16(18)19/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKHRMQFXVZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686322 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol | |
CAS RN |
1261946-37-5 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)






![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)
